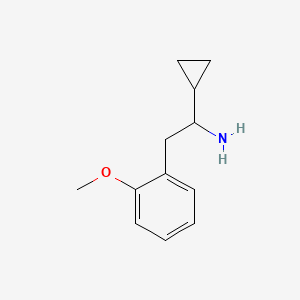

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclopropyl derivative of phenethylamine, featuring a methoxy group on the phenyl ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine typically involves the following steps:

Methoxylation: The addition of a methoxy group to the phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common reagents used in these reactions include cyclopropyl bromide and methoxybenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

Medicine: Studied for its potential therapeutic properties, although no specific medical applications have been established.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position.

(1-(2-Methoxyphenyl)cyclopropyl)methanamine: A related compound with a different substitution pattern.

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride: Another similar compound with a methyl group instead of a methoxy group.

Uniqueness

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and methoxy groups provides distinct properties that differentiate it from other similar compounds .

Biological Activity

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound belongs to a class of substituted phenylcyclopropylamines, which are known for their diverse pharmacological profiles. The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as an agonist at serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in regulating mood and anxiety.

Key Mechanisms:

- Agonistic Activity : The compound exhibits selective agonistic properties at the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability.

- Potential Antipsychotic Effects : Preliminary studies suggest that it may exhibit antipsychotic-like effects, potentially useful for treating disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound possess significant antimicrobial activity. This includes both antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that such compounds could be developed into effective antimicrobial agents .

Antidepressant Activity

In addition to its antimicrobial effects, the compound has been studied for its antidepressant potential. Research indicates that it may modulate serotonin levels in the brain, contributing to improved mood and reduced anxiety symptoms .

Study 1: Antimicrobial Efficacy

A study tested various phenylcyclopropylamines against common bacterial strains. The results showed that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Study 2: CNS Activity

Another study focused on the CNS effects of this compound, demonstrating its ability to selectively activate the 5-HT2C receptor without significant activation of other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation seen in traditional antipsychotic medications .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3 |

InChI Key |

LRWUCDGTNOCISI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(C2CC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.